N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
This compound belongs to the imidazo[1,2-a]pyridine class, a group known for their diverse biological activities. The presence of an ethyl group on the phenyl ring and an iodine atom on the imidazo-pyridine core adds unique chemical properties, enhancing its potential for various scientific applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving pyridine and an appropriate amine.
Condensation Reaction: The final step involves the condensation of the imidazo[1,2-a]pyridine derivative with 4-ethylbenzaldehyde under acid or base catalysis to form the desired product.
Industrial production methods: Industrial production may follow similar synthetic routes but optimized for large-scale reactions. Key factors include reaction temperature, solvent choice, and catalyst presence to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation to form N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazone.
Reduction: Reduction reactions could potentially remove the iodine atom, forming derivatives with varied biological activities.
Substitution: Nucleophilic substitution can replace the iodine atom with other functional groups, enhancing its utility in various applications.
Common reagents and conditions used in these reactions:
Oxidation: Agents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under reflux conditions.
Major products formed from these reactions:
Oxidation products: Imidazo-pyridine derivatives with increased oxidation state.
Reduction products: De-iodinated imidazo-pyridine derivatives.
Substitution products: Imidazo-pyridine derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: Used in studies involving novel heterocyclic compounds. Biology: Investigated for potential antimicrobial and anticancer properties. Medicine: Potential precursor for developing therapeutic agents. Industry: Employed in materials science for developing new polymers or advanced materials.
Mechanism of Action
Molecular targets and pathways involved: The exact mechanism varies depending on the biological context. the presence of the iodine atom and the imidazo-pyridine core suggests potential interactions with cellular enzymes or receptors, altering signaling pathways or enzyme activities, leading to biological effects like antimicrobial or anticancer activity.
Comparison with Similar Compounds
N'-[(1E)-Phenylmethylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide: Lacks the ethyl group, potentially affecting lipophilicity and biological activity.
N'-[(1E)-(4-ethylphenyl)methylidene]-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Replaces iodine with chlorine, which may alter its reactivity and application scope.
Conclusion
N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide is a compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject for further research and application development.
Properties
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-6-iodoimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN4O/c1-2-12-3-5-13(6-4-12)9-19-21-17(23)15-11-22-10-14(18)7-8-16(22)20-15/h3-11H,2H2,1H3,(H,21,23)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOURJZJWOOTCF-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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